2-Chloro-5-ethoxy-3-fluoropyridine
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Overview
Description
2-Chloro-5-ethoxy-3-fluoropyridine is a halogenated pyridine derivative with the molecular formula C7H7ClFNO. This compound features a pyridine ring substituted with chlorine, fluorine, and an ethoxy group, making it a versatile intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Halogenation and Ethoxylation: The compound can be synthesized through the halogenation of 2-ethoxypyridine followed by fluorination. The reaction typically involves the use of chlorine and fluorine sources under controlled conditions.
Cross-Coupling Reactions: Suzuki–Miyaura cross-coupling reactions can be employed to introduce the ethoxy and fluorine groups onto the pyridine ring. This method often uses boronic acids or esters as reagents.
Industrial Production Methods: Industrial production of this compound involves large-scale halogenation and ethoxylation processes, often using continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as this compound N-oxide.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols, along with suitable catalysts, are employed in substitution reactions.
Major Products Formed:
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-ethoxy-3-fluoropyridine is widely used in scientific research due to its versatility as an intermediate:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals.
Medicine: It is utilized in the design and synthesis of drug candidates, especially those targeting various diseases.
Industry: The compound finds applications in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Chloro-5-ethoxy-3-fluoropyridine exerts its effects depends on its specific application. In drug design, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
2-Chloro-3-fluoropyridine: Lacks the ethoxy group.
5-Chloro-2-ethoxy-3-fluoropyridine: Different position of chlorine and fluorine atoms.
2-Chloro-5-fluoropyridine: Lacks the ethoxy group.
Uniqueness: 2-Chloro-5-ethoxy-3-fluoropyridine is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both ethoxy and fluorine groups on the pyridine ring provides distinct chemical properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various fields, from synthetic chemistry to industrial applications. Its unique structure and reactivity make it a valuable compound in scientific research and industrial processes.
Properties
IUPAC Name |
2-chloro-5-ethoxy-3-fluoropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO/c1-2-11-5-3-6(9)7(8)10-4-5/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXYDUARDBOWCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(N=C1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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